N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes an isopropyl group, a methoxyphenyl group, and a pyridazinyl group attached to a piperidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridazin-3 (2h)-ones, have been shown to interact with a wide range of biological targets .
Mode of Action
Pyridazin-3 (2h)-ones, which share a similar structure, have been reported to exhibit diverse pharmacological activities . They can easily be functionalized at various ring positions, making them attractive synthetic building blocks for designing and synthesizing new drugs .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to a wide range of pharmacological effects .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 2-methoxyphenyl hydrazine with a suitable diketone under reflux conditions.
Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of the pyridazinyl intermediate with an appropriate amine, such as isopropylamine, under acidic or basic conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridazinyl ring can be reduced to form a dihydropyridazine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-1-(6-(2-hydroxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide
- N-isopropyl-1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide
- N-isopropyl-1-(6-(2-methylphenyl)pyridazin-3-yl)piperidine-3-carboxamide
Uniqueness
N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14(2)21-20(25)15-7-6-12-24(13-15)19-11-10-17(22-23-19)16-8-4-5-9-18(16)26-3/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRPPHWOTRRMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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